

Elacestrant Safety Profile and Adherence Data

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Compound Focus: Elacestrant

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The quantitative data on **elacestrant**'s adverse events (AEs), derived from clinical trials and post-marketing analyses, are summarized in the table below. This data is essential for designing patient support and monitoring protocols.

Table 1: Elacestrant Adverse Event Profile and Onset [1] [2] [3]

Adverse Event (AE)	Frequency / Key Statistics	Grade 3/4 Severity	Time to Onset (Median)
Nausea	35% (EMERALD Trial); Most commonly reported AE in FAERS [1] [2] [4]	2.5% (EMERALD Trial) [2]	Within first month [4]
Musculoskeletal Pain	41% (EMERALD Trial) [2]	1.7% (serious AE) [2]	Data not specified
Increased Cholesterol	30% (EMERALD Trial) [2]	0.9% [2]	Data not specified
Fatigue	26% (EMERALD Trial) [2]	Data not specified	Data not specified
Vomiting	19% (EMERALD Trial) [2]	Data not specified	Within first month [4]

Adverse Event (AE)	Frequency / Key Statistics	Grade 3/4 Severity	Time to Onset (Median)
Increased Triglycerides	27% (EMERALD Trial) [2]	2.2% [2]	Data not specified
General GI Disorders	Top SOC-level AE in FAERS [1] [4]	Data not specified	17 days (Median TTO) [1]
All AEs (Overall)	Serious AEs: 12%; Fatal AEs: 1.7% (EMERALD Trial) [2]	N/A	39-44 days (Median TTO) [1] [4]

The **median time to onset** for most AEs is within the first month to month and a half of treatment, highlighting a critical period for intensive patient support [1] [4].

Experimental Protocols for Safety and Adherence Assessment

For researchers designing studies to evaluate **elacestrant**'s safety and adherence, here are the methodologies from key analyses:

- **Post-Marketing Safety Signal Detection (FAERS Database):** This protocol is used to identify real-world AE signals [1] [4].
 - **Data Extraction:** Extract reports from the FDA Adverse Event Reporting System (FAERS) with **elacestrant** as the "primary suspect drug" [1] [4].
 - **Data Cleaning:** Deduplicate reports based on CASEID and PRIMARYID to ensure data robustness [4].
 - **Disproportionality Analysis:** Apply multiple statistical algorithms (Reporting Odds Ratio - ROR, Proportional Reporting Ratio - PRR) to quantify the strength of association between **elacestrant** and reported AEs. A significant signal is typically defined by a lower limit of the 95% confidence interval (CI) for ROR >1 and a number of cases (a) ≥3 [1].
 - **Categorization:** Map AEs to standardized MedDRA terms (Preferred Terms and System Organ Classes) for analysis [1].

- **Time-to-Onset Analysis:** Calculate the interval between the drug start date (START_DT) and the AE occurrence date (EVENT_DT), often modeled using Weibull distribution [4].
- **Clinical Trial Safety Assessment (EMERALD Phase 3 Trial):** This protocol outlines the standard methodology for capturing safety data in controlled clinical trials [2] [5].
 - **Reporting:** Collect all AEs from trial participants receiving the study drug.
 - **Grading:** Grade AE severity according to the Common Terminology Criteria for Adverse Events (CTCAE) [1].
 - **Causality Assessment:** Investigators assess the relationship of the AE to the study drug.
 - **Outcome Monitoring:** Record outcomes, including dose adjustments, treatment discontinuations, and serious AEs (SAEs).

Management Strategies for Researchers and Clinicians

Proactive management of side effects is the most effective strategy for improving patient adherence.

- **Proactive GI Management:** For nausea and vomiting, **prophylactic antiemetics** are recommended. Administering **elacestrant at bedtime** and **with food** can significantly reduce gastrointestinal irritation [6] [7].
- **Monitoring and Dose Modification:**
 - **Lipid Monitoring:** Check lipid profile (cholesterol and triglycerides) before treatment initiation and periodically thereafter [2].
 - **Dosing Protocol:** The recommended dose is 345 mg orally once daily. Dosing interruptions (for less than 7 days) may be used for AE management, although no dose reductions are permitted [3].
- **Adherence Support:** The **oral administration** of **elacestrant** is noted as a key factor for its convenience and potential for better adherence compared to injectable therapies like fulvestrant [6] [7]. Educating patients on the likelihood and temporary nature of initial GI symptoms can prepare them and improve persistence.

Mechanism of Action: Signaling Pathway

Elacestrant is an oral selective estrogen receptor degrader (SERD). Its mechanism of action in hormone receptor-positive (HR+) breast cancer, particularly in overcoming resistance from ESR1 mutations, can be visualized as follows:

This diagram illustrates how **elacestrant** simultaneously blocks and degrades both wild-type and mutant estrogen receptors, inhibiting tumor growth pathways.

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